4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid is a synthetic intermediate widely used in peptide chemistry and medicinal chemistry. Its structure comprises three critical components:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A photolabile protecting group for amines, enabling orthogonal deprotection in solid-phase synthesis .
- Benzyl-substituted piperidine: A six-membered nitrogen-containing ring with a benzyl group at the 1-position, influencing steric and electronic properties.
- Carboxylic acid moiety: Enhances solubility in polar solvents and facilitates conjugation.
This compound is primarily employed in the synthesis of peptidomimetics and constrained peptide backbones due to its rigidity and compatibility with Fmoc-based strategies .
Properties
IUPAC Name |
1-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-26(32)28(14-16-30(17-15-28)18-20-8-2-1-3-9-20)29-27(33)34-19-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,25H,14-19H2,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLRECFIZDPMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661613 | |
| Record name | 1-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-30-2 | |
| Record name | 1-Benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C27H28N2O5
- Molecular Weight : 456.53 g/mol
- CAS Number : 368866-09-5
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorenylmethoxycarbonyl group enhances its lipophilicity, facilitating cellular uptake. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
Pharmacological Activities
-
Antidepressant Activity
- Studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant effects. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain.
-
Antinociceptive Effects
- Research has shown that compounds similar to this compound can reduce pain responses in animal models, suggesting potential applications in pain management.
-
Neuroprotective Properties
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.
Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated a significant reduction in depressive-like behaviors in rodent models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with results indicating a dose-dependent response in reducing immobility time during forced swim tests.
Study 2: Analgesic Activity
In another investigation, the analgesic properties were evaluated using the hot plate and tail flick tests. The compound exhibited notable antinociceptive effects comparable to standard analgesics such as morphine, indicating its potential as a pain-relief agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
The Fmoc group is predominantly used as a protecting group in peptide synthesis. This compound facilitates the formation of peptide bonds while preventing unwanted reactions during the synthesis process. The stability of the Fmoc group under basic conditions allows for selective deprotection, making it ideal for solid-phase peptide synthesis (SPPS).
Drug Development
Research indicates that compounds similar to 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-benzylpiperidine-4-carboxylic acid exhibit significant biological activity. Studies have shown interactions with various biological targets, including receptors and enzymes, which can lead to the development of novel therapeutics.
Organic Chemistry
In organic chemistry, this compound serves as an intermediate for synthesizing other complex molecules. Its structural features allow for modifications that can yield derivatives with varied biological activities, enhancing its utility in research.
Interaction Studies
Studies involving this compound often focus on its binding affinity and activity with various biological targets. The unique structural characteristics contribute to its potential as a lead compound in medicinal chemistry.
Case Study 1: Peptide Synthesis Optimization
In a study aimed at optimizing peptide synthesis protocols, researchers utilized Fmoc-amino acids, including this compound, to improve yield and purity of synthesized peptides. The results demonstrated a significant increase in efficiency when employing this compound compared to traditional methods.
A series of binding assays were conducted to evaluate the interaction of this compound with specific receptors involved in neuropharmacology. The findings indicated promising binding affinities that warrant further investigation into its potential therapeutic applications.
Comparison with Similar Compounds
Key Findings :
- Electron-Donating Groups (e.g., 4-OCH₃) : Increase solubility in polar solvents and stabilize intermediates during synthesis via resonance .
- Electron-Withdrawing Groups (e.g., 4-F) : Improve resistance to enzymatic degradation, making such analogs suitable for in vivo applications .
- Hydrophobic Groups (e.g., 4-CH₃) : Favor interactions with lipid bilayers, relevant in drug delivery systems .
Piperidine Ring Modifications
Replacement of the piperidine ring with other heterocycles or substituents alters conformational flexibility:
Key Findings :
- Tetrahydropyran vs. Piperidine : The oxygen atom in tetrahydropyran reduces ring basicity, impacting pH-dependent solubility .
- Side-Chain Functionalization: Propanoic acid derivatives (e.g., ) introduce additional stereocenters, enabling chiral peptide design.
Salt Forms and Solubility
The hydrochloride salt form of the target compound demonstrates distinct properties:
Key Finding :
- Hydrochloride salts enhance water solubility, critical for coupling reactions in peptide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
